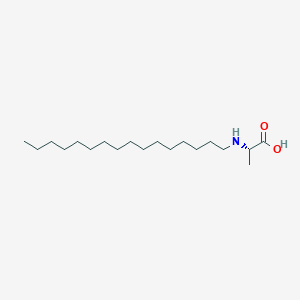

N-Hexadecyl-L-alanine

Description

Properties

CAS No. |

671247-18-0 |

|---|---|

Molecular Formula |

C19H39NO2 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

(2S)-2-(hexadecylamino)propanoic acid |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |

InChI Key |

NDHKAEBPGBKCIO-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Hexadecyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Hexadecyl-L-alanine, also known as N-palmitoyl-L-alanine. The information presented is curated for professionals in research and drug development, with a focus on detailed experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a lipoamino acid, a class of molecules that combines a fatty acid and an amino acid. These compounds are of significant interest in various fields, including drug delivery, material science, and cosmetics, due to their amphiphilic nature and biocompatibility. This guide will focus on the prevalent chemical synthesis routes and subsequent purification strategies to obtain high-purity this compound.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of the amino group of L-alanine with a long-chain fatty acyl chloride, specifically palmitoyl chloride, under basic conditions.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust method for forming amides from amines and acid chlorides.[1][2] In the context of this compound synthesis, L-alanine is dissolved in an aqueous alkaline solution, and palmitoyl chloride is added, leading to the formation of the N-acylated amino acid.[3][4]

Reaction Scheme:

Figure 1: General scheme of the Schotten-Baumann reaction for this compound synthesis.

Detailed Experimental Protocol:

-

Preparation of L-alanine solution: Dissolve L-alanine in an aqueous solution of sodium hydroxide (NaOH). The base is crucial to deprotonate the amino group of L-alanine, making it a more potent nucleophile.

-

Addition of Palmitoyl Chloride: Slowly add palmitoyl chloride to the L-alanine solution with vigorous stirring. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and minimize side reactions.

-

Reaction Maintenance: Continue stirring the mixture for a specified period to ensure the completion of the reaction. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the reaction.

-

Acidification: After the reaction is complete, the mixture is acidified, typically with a mineral acid like hydrochloric acid (HCl). This step protonates the carboxylate group of the this compound, causing it to precipitate out of the aqueous solution.

-

Isolation of Crude Product: The precipitated solid is collected by filtration, washed with water to remove inorganic salts and unreacted L-alanine, and then dried.

Purification of this compound

The crude this compound obtained from the synthesis typically requires further purification to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.

Recrystallization

Recrystallization involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Detailed Experimental Protocol:

The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-acyl amino acids, mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like water or hexane) are often effective.

-

Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent like ethanol is a good starting point for dissolving the amphiphilic this compound. The addition of water as an anti-solvent can then induce crystallization upon cooling.

-

Dissolution: Suspend the crude this compound in a minimal amount of hot ethanol. Stir and heat the mixture until the solid completely dissolves.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Purification Workflow:

Figure 2: A typical workflow for the purification of this compound by recrystallization.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₇NO₃ | [5] |

| Molecular Weight | 327.5 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 56255-31-3 | [5] |

Note: Specific quantitative data on reaction yields and purity levels are highly dependent on the precise experimental conditions and are not consistently reported in the available literature.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the amide and carboxylic acid moieties.

Conclusion

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, a reliable and scalable method. Subsequent purification by recrystallization is crucial for obtaining a high-purity product suitable for research and development applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful synthesis and purification of this important lipoamino acid. Further optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. N-Palmitoyl L-alanine | 有机凝胶剂 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Physicochemical Properties of N-Hexadecyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine, a member of the N-acyl-L-amino acid surfactant family, is a biocompatible and biodegradable amphiphilic molecule with significant potential in various scientific and industrial applications, including drug delivery, cosmetics, and materials science. Its structure, comprising a sixteen-carbon hydrophobic alkyl chain (hexadecyl) linked to the hydrophilic amino acid L-alanine, imparts surface-active properties that drive its self-assembly into supramolecular structures such as micelles and vesicles in aqueous solutions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular characteristics, solution behavior, and thermal properties. Detailed experimental protocols for the characterization of these properties are provided, and a logical workflow for its physicochemical analysis is presented in a visual diagram.

Introduction

N-acyl-L-amino acids represent a class of surfactants that have garnered considerable interest due to their favorable toxicological profiles and environmental biodegradability. This compound, also known as N-palmitoyl-L-alanine, is a prominent member of this class. The molecule consists of a saturated C16 fatty acid chain (palmitic acid) attached to the amino group of L-alanine via an amide bond. This amphiphilic nature dictates its behavior in solution, leading to the formation of organized assemblies that are of interest for various applications. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and product development.

Molecular and Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data for the C16 derivative is available, other values are estimated based on trends observed for N-acyl-L-alaninates with different alkyl chain lengths.

Table 1: General Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-Hexadecanoyl-L-alanine | [1] |

| Synonyms | N-Palmitoyl-L-alanine, (S)-2-Palmitamidopropanoic acid | [1] |

| CAS Number | 56255-31-3 | [1] |

| Molecular Formula | C₁₉H₃₇NO₃ | [1] |

| Molecular Weight | 327.5 g/mol | |

| Appearance | White to off-white solid | [1] |

Table 2: Solution Properties of Sodium N-Hexadecyl-L-alaninate

| Property | Value | Remarks |

| Critical Micelle Concentration (CMC) | Estimated: ~0.1 - 0.5 mM | The CMC of N-acyl-L-alaninates decreases with increasing alkyl chain length. The CMC for the C12 analogue (Sodium N-dodecanoyl-L-alaninate) is reported to be in the range of 5-10 mM. |

| Surface Tension at CMC (γ_CMC) | Not available in literature | Expected to be in the range of 25-35 mN/m, typical for anionic surfactants. |

| pKa (Carboxylic Acid) | Estimated: ~4.0 - 5.0 | The pKa of the carboxylic acid group in N-acyl amino acids is slightly higher than that of the parent amino acid due to the electronic effects of the acyl chain. The pKa of L-alanine's carboxylic acid is 2.34.[2][3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents | Solubility in water is significantly increased in its salt form (sodium N-hexadecyl-L-alaninate) and above its Krafft temperature. |

| Hydrodynamic Radius of Micelles | Not available in literature | Expected to be in the range of 2-5 nm, depending on concentration and ionic strength. |

| Aggregation Number | Not available in literature | Expected to be in the range of 50-100, typical for surfactants with long alkyl chains. |

Table 3: Thermal Properties of this compound

| Property | Value | Remarks |

| Krafft Temperature (for Sodium Salt) | Reported for N-hexadecanoyl alaninate | The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

Principle: The synthesis of this compound is typically achieved through the acylation of L-alanine with hexadecanoyl chloride (palmitoyl chloride) under basic conditions, a reaction known as the Schotten-Baumann reaction.

Materials:

-

L-alanine

-

Hexadecanoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Distilled water

Procedure:

-

Dissolve L-alanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add hexadecanoyl chloride to the cooled solution with vigorous stirring. The temperature should be maintained below 5°C.

-

Continue stirring for several hours at room temperature after the addition is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the changes in the physical properties of the surfactant solution at the onset of micellization.[4]

a) Surface Tensiometry: Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5][6] Procedure:

-

Prepare a series of aqueous solutions of sodium N-hexadecyl-L-alaninate of varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

b) Conductivity Measurement: Principle: For ionic surfactants, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase of conductivity with concentration decreases due to the lower mobility of the micelles compared to the free monomers. Procedure:

-

Prepare a series of aqueous solutions of sodium N-hexadecyl-L-alaninate.

-

Measure the specific conductivity of each solution using a conductivity meter.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at the point of inflection in the plot, where the slope changes.

Determination of Krafft Temperature

Principle: The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant has limited solubility. Above the Krafft temperature, the solubility increases sharply due to the formation of micelles.

a) Visual Observation: Procedure:

-

Prepare a dispersion of a known concentration of sodium N-hexadecyl-L-alaninate in water (concentration should be above the expected CMC).

-

Slowly heat the dispersion while stirring.

-

The Krafft temperature is the temperature at which the turbid dispersion becomes a clear solution.

b) Differential Scanning Calorimetry (DSC): Procedure:

-

Prepare a sample of the hydrated surfactant.

-

Heat the sample in a DSC instrument at a controlled rate.

-

The Krafft temperature is identified as the onset temperature of the endothermic peak corresponding to the dissolution of the hydrated surfactant crystals to form a micellar solution.

Determination of Micelle Size (Hydrodynamic Radius)

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution. It measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius.[7]

Procedure:

-

Prepare a solution of sodium N-hexadecyl-L-alaninate at a concentration significantly above its CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the solution in the DLS instrument.

-

The instrument's software will analyze the scattered light fluctuations and provide the hydrodynamic radius of the micelles.

Visualization of Experimental Workflow

Since this compound is a synthetic molecule and not involved in natural signaling pathways, a diagram illustrating the logical workflow for its physicochemical characterization is provided below.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a versatile amino acid-based surfactant with promising applications in various fields. This guide has provided a summary of its known and estimated physicochemical properties, along with detailed experimental protocols for their determination. The presented workflow offers a systematic approach for the comprehensive characterization of this and similar N-acyl amino acid surfactants. Further research to precisely determine the quantitative values for properties such as CMC, surface tension at CMC, and micellar characteristics will be invaluable for optimizing its use in targeted applications.

References

- 1. N-Hexadecanoyl-L-alanine CAS#: 56255-31-3 [amp.chemicalbook.com]

- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino Acids [vanderbilt.edu]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Characterization of N-Hexadecyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine, also known as N-palmitoyl-L-alanine, is a lipoamino acid of significant interest in various scientific domains, including drug delivery, material science, and cosmetics. Its amphiphilic nature, arising from the combination of a hydrophilic L-alanine headgroup and a lipophilic hexadecyl tail, imparts unique self-assembly and biological interaction properties. This technical guide provides a comprehensive overview of the molecular structure characterization of this compound, detailing experimental protocols and presenting key data for its identification and analysis.

Molecular Structure and Properties

This compound possesses a chiral center at the alpha-carbon of the alanine residue, leading to the L- and D-enantiomers; this guide focuses on the naturally relevant L-form.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 327.5 g/mol | --INVALID-LINK-- |

| CAS Number | 56255-31-3 | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-(hexadecanoylamino)propanoic acid | --INVALID-LINK-- |

Synthesis of this compound

A standard method for the synthesis of this compound involves the N-acylation of L-alanine using palmitoyl chloride in an aqueous alkaline solution, a variation of the Schotten-Baumann reaction.

Experimental Protocol:

-

Dissolution of L-alanine: L-alanine is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature, typically 0-5 °C, to form sodium alaninate.

-

Acylation: Palmitoyl chloride, dissolved in a water-immiscible organic solvent such as diethyl ether or toluene, is added dropwise to the vigorously stirred aqueous solution of sodium alaninate. The reaction is maintained at a low temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the amide, carboxylic acid, and alkyl functionalities.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3325 | N-H stretch | Amide |

| ~2918 and ~2850 | C-H asymmetric and symmetric stretches | Alkyl chain (CH₂) |

| ~1706 | C=O stretch | Carboxylic acid |

| ~1646 | Amide I (C=O stretch) | Amide |

| ~1538 | Amide II (N-H bend and C-N stretch) | Amide |

Note: The presented FTIR data is based on the closely related analogue, N-Octadecanoyl-L-alanine, and is expected to be highly representative of this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto an IR-transparent window (e.g., CaF₂).

-

Data Acquisition: The FTIR spectrum is recorded using a spectrophotometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following are predicted chemical shifts based on the analysis of its constituent parts (L-alanine and a long alkyl chain).

¹H NMR (Proton NMR):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.88 | Triplet | -CH₃ (terminal methyl of hexadecyl chain) |

| ~1.25 | Broad multiplet | -(CH₂)₁₃- (internal methylenes of hexadecyl chain) |

| ~1.60 | Multiplet | -CH₂-CH₂-C=O (methylene β to amide carbonyl) |

| ~2.20 | Triplet | -CH₂-C=O (methylene α to amide carbonyl) |

| ~1.40 | Doublet | -CH(CH₃)- (methyl of alanine) |

| ~4.50 | Quintet | -NH-CH(CH₃)- (α-proton of alanine) |

| ~6.50 | Doublet | -NH- (amide proton) |

| ~11.0-12.0 | Broad singlet | -COOH (carboxylic acid proton) |

¹³C NMR (Carbon-13 NMR):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -CH₃ (terminal methyl of hexadecyl chain) |

| ~22.0-34.0 | -(CH₂)₁₄- (methylenes of hexadecyl chain) |

| ~36.0 | -CH₂-C=O (methylene α to amide carbonyl) |

| ~18.0 | -CH(CH₃)- (methyl of alanine) |

| ~50.0 | -NH-CH(CH₃)- (α-carbon of alanine) |

| ~174.0 | -C=O (amide carbonyl) |

| ~177.0 | -COOH (carboxylic acid carbonyl) |

Experimental Protocol:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Expected Observations:

-

Molecular Ion Peak (M+H)⁺: m/z ≈ 328.28

-

Key Fragmentation: Loss of the carboxylic acid group (-COOH), cleavage of the amide bond, and fragmentation of the alkyl chain.

Experimental Protocol (based on HPLC-MS/MS of similar compounds):

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, for separation from any impurities. A gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid, is employed.

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer, where the analyte is ionized, commonly using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratios of the parent ion and its fragments are determined by the mass analyzer.

Conclusion

The molecular structure of this compound can be unequivocally characterized through a combination of synthesis and spectroscopic techniques. FTIR provides rapid confirmation of key functional groups, while detailed NMR analysis elucidates the precise arrangement of protons and carbons. Mass spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this versatile lipoamino acid.

Early Research on N-Hexadecyl-L-alanine as a Chiral Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on N-Hexadecyl-L-alanine, a chiral surfactant derived from the amino acid L-alanine and a 16-carbon alkyl chain. This class of N-acyl amino acid surfactants has garnered significant interest due to its biocompatibility, biodegradability, and unique self-assembly properties, making it a promising candidate for applications in drug delivery, chiral separations, and materials science. This document provides a comprehensive overview of the synthesis, physicochemical properties, and early investigations into the chiral recognition capabilities of this compound and its analogs.

Synthesis and Purification

The synthesis of this compound typically follows established methods for N-acylation of amino acids. The most common and historically significant method is the Schotten-Baumann reaction.[1][2] This involves the reaction of an amino acid with an acyl chloride under alkaline conditions.

Experimental Protocol: Schotten-Baumann Condensation

Materials:

-

L-alanine

-

Hexadecanoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Distilled water

Procedure:

-

Dissolution of L-alanine: L-alanine is dissolved in an aqueous solution of sodium hydroxide. The stoichiometry is typically adjusted to maintain a basic pH, which deprotonates the amino group of the alanine, making it a more effective nucleophile.

-

Addition of Hexadecanoyl Chloride: Hexadecanoyl chloride, dissolved in an immiscible organic solvent, is added dropwise to the stirred aqueous solution of L-alanine at a controlled temperature, often between 10-15°C.[2]

-

Reaction: The reaction mixture is stirred vigorously for several hours to facilitate the reaction between the two phases. The nucleophilic amino group of L-alanine attacks the electrophilic carbonyl carbon of hexadecanoyl chloride, leading to the formation of an amide bond and the release of HCl, which is neutralized by the excess base.

-

Acidification and Precipitation: After the reaction is complete, the aqueous layer is acidified with hydrochloric acid. This protonates the carboxylate group of the this compound, reducing its water solubility and causing it to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then purified. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

An alternative "green" synthesis approach involves the direct condensation of the fatty acid (hexadecanoic acid) with the amino acid at high temperatures, though this method is less common in early research.[1]

Physicochemical Properties

The amphiphilic nature of this compound, possessing a hydrophilic L-alanine headgroup and a long hydrophobic hexadecyl tail, dictates its behavior in aqueous solutions. Key properties include its ability to reduce surface tension and to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

Quantitative Data

While specific early research data for this compound is scarce in the readily available literature, the following table summarizes typical expected values based on the behavior of similar N-acyl amino acid surfactants. The properties of these surfactants are known to be dependent on the length of the alkyl chain and the nature of the amino acid headgroup.

| Property | N-Dodecanoyl-L-alanine (for comparison) | Expected Range for this compound | Method of Determination |

| Critical Micelle Concentration (CMC) | ~8-10 mM | Lower than C12 analog (e.g., 0.1-1 mM) | Surface Tensiometry, Conductivity, Dye Solubilization |

| Surface Tension at CMC (γ_cmc) | ~25-30 mN/m | ~25-35 mN/m | Tensiometry (Wilhelmy Plate or du Noüy Ring) |

| Area per Molecule at Interface (A_min) | ~40-60 Ų | ~40-60 Ų | Gibbs Adsorption Isotherm |

Note: The CMC is expected to be significantly lower for the C16 chain compared to the C12 analog due to the increased hydrophobicity driving micellization at lower concentrations.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the surface is saturated with surfactant monomers and micelles begin to form, the surface tension remains relatively constant. The concentration at which this break in the surface tension versus log(concentration) plot occurs is the CMC.[3]

Procedure:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water.

-

Serial Dilutions: A series of solutions with decreasing concentrations of the surfactant are prepared by diluting the stock solution.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method). The measurements should be performed at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the point of intersection of the two linear portions of the graph.[3]

Chiral Recognition

The inherent chirality of the L-alanine headgroup in this compound allows its micelles to create a chiral microenvironment. This chiral environment can be exploited for the separation of enantiomers. Early research in this area often utilized techniques like Micellar Electrokinetic Chromatography (MEKC).[4][5]

In MEKC, the chiral micelles act as a pseudostationary phase. Enantiomeric analytes can interact differently with these chiral micelles, leading to different retention times and thus, separation. The selectivity of the separation depends on the strength and nature of the interactions between the enantiomers and the chiral surfactant aggregates.[4]

Proposed Mechanism of Chiral Recognition

The chiral recognition mechanism is believed to involve a combination of interactions, including:

-

Hydrophobic interactions: The nonpolar parts of the analyte can partition into the hydrophobic core of the micelle.

-

Hydrogen bonding: The polar headgroups of the surfactant can form hydrogen bonds with the analyte.

-

Steric hindrance: The specific three-dimensional arrangement of the chiral center in the surfactant can lead to preferential binding of one enantiomer over the other due to steric effects.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

CMC Determination Logic

References

- 1. researchgate.net [researchgate.net]

- 2. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

In Vitro Biocompatibility of N-Hexadecyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine is an amino acid-based surfactant with potential applications in various biomedical and pharmaceutical formulations. Its biocompatibility is a critical parameter for ensuring its safe use. This technical guide provides a comprehensive overview of the in vitro biocompatibility of this compound, with a focus on cytotoxicity and hemolytic activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents data for analogous N-acyl amino acid surfactants to provide a comparative context for its potential biocompatibility profile. Detailed experimental protocols for key biocompatibility assays are provided, along with visualizations of experimental workflows to aid in the design and execution of in vitro studies.

Introduction to N-Acyl Amino Acid Surfactants

N-acyl amino acids are a class of biodegradable and biocompatible surfactants derived from renewable resources.[1] Their structure, consisting of an amino acid head group and a fatty acid tail, allows for a wide range of tunable physicochemical properties.[1] Generally, these surfactants exhibit lower toxicity compared to traditional synthetic surfactants, making them attractive for use in cosmetics, pharmaceuticals, and biomedical applications.[1][2]

The biocompatibility of N-acyl amino acids is influenced by several factors, including the length of the acyl chain, the nature of the amino acid headgroup, and the overall charge of the molecule. For N-acyl alanines, the length of the hydrocarbon chain is a primary determinant of its surface properties and, consequently, its toxicological profile.[3] An increase in the length of the acyl chain can lead to a more pronounced interaction with cell membranes, potentially resulting in increased cytotoxicity and hemolytic activity.

In Vitro Biocompatibility Assessment

The in vitro biocompatibility of this compound can be assessed through a series of standardized assays designed to evaluate its effects on cellular viability and integrity. The two most common and critical assays are cytotoxicity and hemolysis assays.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Table 1: Illustrative Cytotoxicity (IC50) of this compound and Analogue Surfactants on HaCaT Keratinocyte Cells after 24-hour Exposure

| Compound | Acyl Chain Length | IC50 (µg/mL) - Illustrative Data |

| This compound | C16 | 150 |

| N-Lauroyl-L-alanine | C12 | 250 |

| Sodium Dodecyl Sulfate (SDS) | C12 (sulfate) | 50 |

Note: The IC50 values for this compound and N-Lauroyl-L-alanine are illustrative and intended to demonstrate how data would be presented. Researchers should determine these values experimentally.

Hemolytic Activity Assessment

Hemolysis assays are used to evaluate the compatibility of a substance with red blood cells (erythrocytes). The assay measures the amount of hemoglobin released from damaged erythrocytes. The hemolytic potential is often expressed as the concentration of the substance that causes 50% hemolysis (HC50).

Similar to cytotoxicity, the hemolytic activity of N-acyl amino acids is expected to increase with the length of the acyl chain due to greater disruption of the erythrocyte membrane.

Table 2: Illustrative Hemolytic Activity of this compound and Analogue Surfactants

| Compound | Acyl Chain Length | Hemolysis (%) at 100 µg/mL - Illustrative Data |

| This compound | C16 | 15% |

| N-Lauroyl-L-alanine | C12 | 5% |

| Sodium Dodecyl Sulfate (SDS) | C12 (sulfate) | 90% |

Note: The hemolysis percentages are illustrative. Experimental determination is necessary to ascertain the actual hemolytic potential of this compound.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for the assessment of surfactant cytotoxicity on an adherent cell line, such as HaCaT keratinocytes.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

-

This compound

-

HaCaT keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in serum-free DMEM. The final concentration of the solvent in the wells should be non-toxic to the cells (typically <0.5%).

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the various concentrations of the this compound solutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Following the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Hemolytic Activity Assay Protocol

This protocol outlines the procedure for assessing the hemolytic potential of this compound on human red blood cells.

Workflow for Hemolysis Assay

Caption: Workflow for assessing the hemolytic activity of this compound.

Materials:

-

This compound

-

Fresh human blood with an anticoagulant (e.g., EDTA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Distilled water (for positive control)

-

Centrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Red Blood Cell (RBC) Preparation:

-

Collect fresh human blood into a tube containing an anticoagulant.

-

Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

-

Discard the plasma and buffy coat.

-

Wash the pelleted RBCs three times with cold PBS, centrifuging and discarding the supernatant after each wash.

-

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

-

Sample Preparation:

-

Prepare serial dilutions of this compound in PBS.

-

For the negative control, use PBS alone.

-

For the positive control (100% hemolysis), use distilled water.

-

-

Incubation:

-

In a series of microcentrifuge tubes, mix 500 µL of the 2% RBC suspension with 500 µL of the this compound dilutions, the negative control, and the positive control.

-

Incubate all tubes at 37°C for 2 hours with gentle agitation.

-

-

Measurement:

-

After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

Signaling Pathways in Cytotoxicity

While specific signaling pathways affected by this compound have not been elucidated, surfactants, in general, can induce cytotoxicity through various mechanisms. At high concentrations, they can cause membrane disruption leading to necrosis. At lower concentrations, they may be internalized and trigger apoptotic pathways.

Hypothetical Signaling Pathway for Surfactant-Induced Apoptosis

Caption: A potential signaling pathway for surfactant-induced apoptosis.

Conclusion

This compound, as part of the N-acyl amino acid surfactant family, is anticipated to have a favorable biocompatibility profile compared to conventional surfactants. However, this guide highlights the critical need for empirical data to confirm its in vitro biocompatibility. The provided experimental protocols and workflows offer a robust framework for researchers to conduct these essential assessments. The illustrative data underscores the expected trend of increased cytotoxicity and hemolytic activity with longer acyl chain lengths. Future studies should focus on generating specific IC50 and HC50 values for this compound to establish its safety profile for various biomedical and pharmaceutical applications.

References

An In-depth Technical Guide to N-Hexadecyl-L-alanine for the Creation of Self-Assembling Monolayers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembling monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the nanoscale. This guide provides a comprehensive technical overview of the use of N-Hexadecyl-L-alanine for forming chiral, biocompatible SAMs. We will explore the synthesis of this unique molecule, detail the protocols for monolayer formation and characterization, and present key quantitative data to inform experimental design. Furthermore, this document will illustrate the underlying processes and potential applications through detailed diagrams, offering a foundational resource for researchers in materials science, biotechnology, and drug development.

Introduction

This compound is an amphiphilic molecule featuring a chiral L-alanine headgroup and a long C16 alkyl chain. This structure is ideally suited for the formation of self-assembling monolayers, where the alanine headgroup can be tailored to interact with a substrate, and the long hexadecyl chains drive the spontaneous organization into a densely packed, ordered monolayer. The inherent chirality of the L-alanine headgroup makes these SAMs particularly interesting for applications requiring enantioselective recognition, such as in chiral chromatography, biosensing, and asymmetric catalysis. Moreover, the amino acid functionality offers a biocompatible interface, opening avenues for applications in drug delivery, tissue engineering, and medical implant coatings.[1][2] This guide will provide the fundamental knowledge and practical protocols to harness the potential of this compound in creating advanced functional surfaces.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-alkylation of amino acids. One common and effective approach is reductive amination.[3][4] This method involves the reaction of L-alanine with hexadecanal to form an intermediate imine, which is then reduced to the final N-alkylated product.

Proposed Synthesis Workflow

Below is a diagram illustrating the logical workflow for the synthesis of this compound via reductive amination.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Dissolution: Dissolve L-alanine in a suitable solvent, such as methanol or a buffered aqueous solution.

-

Addition of Aldehyde: Add hexadecanal to the solution in a 1:1 molar ratio with L-alanine.

-

pH Adjustment: Adjust the pH of the mixture to be weakly acidic (pH 5-6) to facilitate imine formation.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Quenching: Quench the reaction by adding a small amount of acid to decompose any remaining reducing agent.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Purify the this compound using column chromatography on silica gel.

Formation of Self-Assembling Monolayers

The formation of this compound SAMs is typically performed on a suitable substrate, such as gold or silicon oxide. The choice of substrate will depend on the intended application and the desired anchoring chemistry. For gold surfaces, a thiol-terminated version of the molecule would be required for strong chemisorption. However, the carboxylic acid group of the alanine can also enable physisorption or chemisorption on metal oxide surfaces. The following protocol describes the formation of a SAM on a gold substrate, assuming the carboxylate group of alanine can interact with the gold surface, or alternatively, the molecule is modified with a thiol anchor.

Experimental Workflow for SAM Formation and Characterization

The following diagram outlines the typical experimental workflow for creating and characterizing this compound SAMs.

Caption: Experimental workflow for SAM formation and characterization.

Experimental Protocol: SAM Formation on Gold

-

Substrate Preparation: Clean a gold-coated silicon wafer by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.

-

Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immersion: Immerse the cleaned gold substrate into the this compound solution.

-

Incubation: Allow the self-assembly process to occur by incubating the substrate in the solution for 18-24 hours at room temperature.

-

Rinsing and Drying: Remove the substrate from the solution, rinse it thoroughly with fresh ethanol to remove any physisorbed molecules, and dry it under a gentle stream of nitrogen.

Characterization of this compound SAMs

A combination of surface-sensitive techniques is used to characterize the quality, thickness, and chemical composition of the formed SAMs.

Contact Angle Goniometry

Contact angle measurements provide information about the hydrophobicity and surface energy of the SAM. For a well-formed, densely packed SAM of this compound, the surface will be dominated by the methyl end-groups of the hexadecyl chains, resulting in a hydrophobic surface.

| SAM Terminus | Advancing Contact Angle (θa) with Water (°) | Reference System |

| -CH₃ | 110-115 | Alkanethiol on Gold |

| -OH | < 15 | Hydroxyl-terminated Alkanethiol on Gold |

| -COOH | 30-40 | Carboxylic acid-terminated Alkanethiol on Gold |

Table 1: Representative advancing contact angles for SAMs with different terminal groups.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films. For a C16 alkyl chain, the expected thickness of a well-ordered monolayer can be estimated.[5][6]

| Molecule | Expected Thickness (Å) | Substrate |

| Hexadecanethiol | 20-22 | Gold |

| This compound | ~22-25 | Gold (estimated) |

Table 2: Expected ellipsometric thicknesses for long-chain SAMs.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.[7][8][9] For an this compound SAM on gold, XPS can confirm the presence of carbon, nitrogen, and oxygen from the organic monolayer and the attenuation of the gold signal from the underlying substrate.

| Element | Binding Energy (eV) | Functional Group |

| C 1s | ~285.0 | C-C, C-H |

| C 1s | ~286.5 | C-N |

| C 1s | ~288.5 | O=C-O |

| N 1s | ~400.0 | C-N |

| O 1s | ~532.0 | C=O |

| O 1s | ~533.5 | C-O |

| Au 4f | 84.0, 87.7 | Gold Substrate |

Table 3: Expected XPS binding energies for this compound SAM on gold.[10]

Potential Applications and Signaling Pathways

The unique properties of this compound SAMs make them suitable for a variety of applications, particularly in the biomedical field. The chiral and biocompatible nature of the surface can be exploited for specific biological interactions.

Chiral Recognition

The L-alanine headgroups present a chiral surface that can be used for the enantioselective recognition of other chiral molecules.[11] This is highly relevant in drug development, where the separation of enantiomers is often crucial.

Caption: Enantioselective binding on a chiral SAM.

Biocompatible Surfaces for Cell Adhesion

The amino acid-terminated surface can mimic biological interfaces, promoting cell adhesion and proliferation. This is a critical aspect of designing materials for tissue engineering and medical implants.[1]

Conclusion

This compound is a promising molecule for the creation of well-defined, chiral, and biocompatible self-assembling monolayers. This guide has provided a technical framework for the synthesis of the molecule, the formation of SAMs, and their characterization using standard surface science techniques. The presented protocols and data serve as a starting point for researchers to explore the diverse applications of these functional surfaces in fields ranging from materials science to drug development. The ability to create ordered molecular architectures with specific chemical and stereochemical properties at the nanoscale will undoubtedly continue to drive innovation in these areas.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Biomaterial - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Chiral and Molecular Recognition through Protonation between Aromatic Amino Acids and Tripeptides Probed by Collision-Activated Dissociation in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Amphiphilic Characteristics of N-Hexadecyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexadecyl-L-alanine, an N-acyl amino acid surfactant, represents a class of biocompatible and biodegradable amphiphiles with significant potential in drug delivery, materials science, and biotechnology. Its structure, comprising a hydrophilic L-alanine headgroup and a hydrophobic 16-carbon alkyl chain, imparts unique self-assembly and interfacial properties. This technical guide provides a comprehensive overview of the core amphiphilic characteristics of this compound and its shorter-chain analogue, N-Dodecanoyl-L-alanine, for which more extensive data is available in the scientific literature. The principles and methodologies described herein are directly applicable to the study of this compound.

Physicochemical Properties and Data Presentation

The amphiphilic nature of N-acyl-L-alanine derivatives is primarily characterized by their behavior at interfaces and their tendency to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

Quantitative Data on N-Acyl-L-alanine Surfactants

| Parameter | Symbol | Value (for Sodium N-Dodecanoyl-L-alaninate) | Method | Reference |

| Critical Micelle Concentration | CMC | 6.8 mM | Surface Tensiometry | [1] |

| Surface Tension at CMC | γ_cmc | 32.5 mN/m | Surface Tensiometry | [1] |

| Area per Molecule at Interface | A_min | 45 Ų/molecule | Surface Tensiometry (Gibbs Adsorption Isotherm) | [1] |

| Standard Free Energy of Micellization | ΔG°_mic | -28.9 kJ/mol | Calculated from CMC | [1] |

| Standard Free Energy of Adsorption | ΔG°_ads | -32.1 kJ/mol | Calculated from Surface Tension Data | [1] |

Note: It is anticipated that this compound would exhibit a significantly lower CMC and a more negative standard free energy of micellization due to its longer hydrophobic chain.

Experimental Protocols

The characterization of the amphiphilic properties of N-acyl amino acid surfactants involves several key experimental techniques.

Synthesis of N-Acyl Amino Acid Surfactants

A common and effective method for the synthesis of N-acyl amino acid surfactants is the Schotten-Baumann reaction.[2]

Protocol for Schotten-Baumann Condensation:

-

Dissolution of Amino Acid: Dissolve the amino acid (e.g., L-alanine) in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.

-

Preparation of Acyl Chloride: The corresponding fatty acid (e.g., hexadecanoic acid) is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride.

-

Reaction: The fatty acyl chloride is slowly added to the aqueous amino acid solution under vigorous stirring and controlled temperature (typically low to moderate) to facilitate the acylation of the amino group.

-

Purification: The resulting N-acyl amino acid is then purified, often through recrystallization, to remove any unreacted starting materials and by-products.

Determination of Critical Micelle Concentration (CMC)

Surface tensiometry is a primary method for determining the CMC of surfactants.

Protocol for Surface Tension Measurement:

-

Solution Preparation: Prepare a stock solution of the N-acyl amino acid surfactant in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Measurement Technique: The surface tension of each solution is measured using a tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension ceases to decrease significantly and plateaus indicates the formation of micelles. The concentration at the inflection point of this curve is determined as the CMC.

Visualization of Experimental Workflow and Logical Relationships

Workflow for Amphiphilic Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of N-acyl amino acid surfactants.

Logical Relationship of Amphiphilic Properties

The following diagram illustrates the logical relationship between the fundamental molecular structure of an N-acyl amino acid surfactant and its resulting amphiphilic properties.

References

N-Hexadecyl-L-alanine as a precursor for novel biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hexadecyl-L-alanine, a lipoamino acid, is emerging as a important precursor for the development of novel biomaterials with significant potential in drug delivery and tissue engineering. This technical guide provides a comprehensive overview of its synthesis, the properties of derived biomaterials, and the experimental protocols for their characterization and application.

Synthesis of this compound

This compound is synthesized through the acylation of the amino group of L-alanine with a 16-carbon fatty acid chain (hexadecanoic acid or palmitic acid). The most common laboratory-scale synthesis is achieved via the Schotten-Baumann reaction. This method involves the reaction of an acyl chloride (palmitoyl chloride) with the amino acid in an alkaline aqueous solution.

A general representation of the chemical synthesis is as follows:

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of N-Palmitoyl-L-alanine

As a close analog, the synthesis of N-palmitoyl-L-alanine provides a representative experimental protocol[1]:

-

Dissolution: L-alanine is dissolved in an aqueous solution of sodium hydroxide.

-

Acylation: Palmitoyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether), is added dropwise to the L-alanine solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

-

Acidification: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. Subsequently, the mixture is acidified (e.g., with hydrochloric acid) to precipitate the N-palmitoyl-L-alanine product.

-

Purification: The precipitate is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Properties of this compound Based Biomaterials

This compound is an amphiphilic molecule, possessing both a hydrophilic L-alanine headgroup and a long hydrophobic hexadecyl tail. This molecular structure drives its self-assembly in various solvents to form supramolecular structures such as hydrogels and organogels.

Table 1: Physicochemical Properties of N-Palmitoyl-L-alanine

| Property | Value | Reference |

| Molecular Formula | C19H37NO3 | [2][3] |

| Molecular Weight | 327.50 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C | [5] |

Organogels for Controlled Drug Delivery

N-palmitoyl-L-alanine has been shown to be an effective organogelator, capable of forming stable gels in various injectable oils, such as safflower oil[6]. These organogels can serve as in situ forming implants for the sustained release of therapeutic agents[6][7].

Table 2: Gelation Properties of N-Palmitoyl-L-alanine in Safflower Oil

| Parameter | Value | Reference |

| Minimum Gelation Concentration | 10% w/v | [6] |

| In Situ Gel Formation | Successful upon subcutaneous injection in rats | [6] |

| Biocompatibility | Biocompatible with minimal inflammatory response | [6] |

The release of drugs from these organogels is typically diffusion-controlled, following Higuchi kinetics[8]. The release rate can be modulated by factors such as the concentration of the gelator and the properties of the encapsulated drug[9].

Caption: Drug release mechanism from an this compound organogel.

Scaffolds for Tissue Engineering

Alanine-based biodegradable polymers have been fabricated into fibrous scaffolds for tissue engineering applications, particularly for vascular tissue engineering[10]. These scaffolds provide a supportive microenvironment for cell attachment, proliferation, and extracellular matrix production[10].

Table 3: Properties of L-alanine-based Poly(ester amide) Scaffolds

| Property | Value | Reference |

| Average Fiber Diameter | ~0.4 µm | [10] |

| Degradation Mechanism | Surface erosion | [10] |

| Cell Viability (HCASMCs) | Significantly higher than control | [10] |

| Elastin Expression | Significantly higher than control | [10] |

The degradation of these scaffolds is a critical parameter for tissue regeneration. L-alanine-based poly(ester amide) fiber mats have been shown to exhibit linear mass loss kinetics, suggesting a surface erosion mechanism, which is desirable for predictable degradation and tissue regrowth[10].

Experimental Workflows

Characterization of Self-Assembled Hydrogels

A typical workflow for the characterization of this compound based hydrogels involves a combination of spectroscopic and microscopic techniques to probe the molecular self-assembly and the macroscopic properties of the gel.

Caption: Workflow for hydrogel characterization.

Experimental Protocols:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the secondary structures (e.g., β-sheets, random coils) formed through hydrogen bonding during self-assembly[11].

-

Circular Dichroism (CD) Spectroscopy: To confirm the chirality and secondary structure of the self-assembled peptides in optically clear hydrogels[11].

-

Transmission Electron Microscopy (TEM): To visualize the nanofibrous network structure of the hydrogel at high resolution[12].

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and porous architecture of the hydrogel[13].

-

Rheology: To determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), which indicate the stiffness and elasticity of the material[12].

In Vitro Biocompatibility and Cytotoxicity Assessment

Assessing the biocompatibility of this compound based biomaterials is crucial for their potential clinical applications. A standard workflow for in vitro cytotoxicity testing is outlined below.

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity[14][15].

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate and incubate to allow for cell attachment.

-

Material Extraction: Prepare extracts of the this compound biomaterial according to ISO 10993-12 standards, using both polar and non-polar solvents[16].

-

Cell Treatment: Remove the cell culture medium and replace it with the material extracts. Incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. A material is generally considered non-cytotoxic if the cell viability is above a certain threshold (e.g., 70%)[17].

Cellular Signaling Pathways

While specific signaling pathways directly modulated by this compound-based biomaterials are still under investigation, their lipid-based nature suggests potential interactions with cellular signaling cascades that are responsive to fatty acids and their derivatives. Fatty acid uptake and metabolism are closely linked to cellular signaling, influencing processes such as inflammation, cell proliferation, and apoptosis[[“]][19]. It is hypothesized that the cellular uptake of this compound or its degradation products could influence lipid-sensitive signaling pathways.

Caption: Hypothetical influence on cellular signaling.

Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these novel biomaterials. This will be critical for understanding their long-term efficacy and safety in biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Palmitoyl Alanine | C19H37NO3 | CID 14961184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Palmitoyl L-alanine | 有机凝胶剂 | MCE [medchemexpress.cn]

- 5. Molecular Recognition of the Self-Assembly Mechanism of Glycosyl Amino Acetate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Self-assembled L-alanine derivative organogel as in situ drug delivery implant: characterization, biodegradability, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Controlled drug release from hydrogel nanoparticle networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibrous biodegradable l-alanine-based scaffolds for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. consensus.app [consensus.app]

- 19. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Functionalization of Iron Oxide Nanoparticles with N-Hexadecyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superparamagnetic iron oxide nanoparticles (SPIONs) are at the forefront of nanomedical research due to their biocompatibility, magnetic properties, and versatile surface chemistry. Functionalizing the surface of these nanoparticles is crucial for their application in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. This document provides a detailed protocol for the functionalization of oleic acid-stabilized SPIONs with N-Hexadecyl-L-alanine via a ligand exchange method.

This compound is an amphiphilic molecule combining a long C16 alkyl chain with the amino acid L-alanine. This structure imparts unique properties to the nanoparticle surface, creating a hydrophobic shell with a biocompatible amino acid terminus. The long alkyl chain can facilitate interactions with cellular membranes, while the alanine moiety provides a potential handle for further bioconjugation. This protocol covers the synthesis of the precursor nanoparticles, the ligand exchange procedure, and the characterization techniques required to verify successful functionalization.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of oleic acid-stabilized iron oxide nanoparticles and their subsequent functionalization with this compound.

Part 1: Synthesis of Oleic Acid Stabilized Iron Oxide Nanoparticles (OA-SPIONs)

This protocol is adapted from the well-established thermal decomposition method, which yields monodisperse and highly crystalline nanoparticles.[1]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Oleic acid

-

1-octadecene

-

Ethanol

-

Heptane

-

Deionized water

-

Argon or Nitrogen gas supply

-

Three-neck round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, thermometer.

Procedure:

-

Preparation of Iron-Oleate Precursor:

-

In a 500 mL three-neck flask, dissolve 10.8 g (40 mmol) of iron(III) chloride hexahydrate and 36.5 g (120 mmol) of sodium oleate in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL heptane.

-

Under a gentle flow of argon or nitrogen, heat the mixture to reflux (approximately 70°C) with vigorous stirring.

-

Maintain the reflux for 4 hours. The solution will turn from turbid yellow to a clear, dark reddish-brown.

-

After cooling to room temperature, transfer the mixture to a separatory funnel. The upper organic layer containing the iron-oleate complex should be washed three times with 30 mL of deionized water.

-

Evaporate the heptane from the organic phase using a rotary evaporator to obtain the waxy iron-oleate precursor.

-

-

Thermal Decomposition to form OA-SPIONs:

-

In a 500 mL three-neck flask, combine the entire iron-oleate precursor with 5.7 g (20 mmol) of oleic acid and 200 g of 1-octadecene.

-

Heat the mixture to 100°C for 5 minutes to remove any residual water or heptane.

-

Attach a reflux condenser and, under an inert atmosphere, heat the mixture to 320°C with vigorous stirring. A rapid heating rate is crucial for monodispersity.

-

Maintain the temperature at 320°C for 30 minutes. The solution will turn from reddish-brown to black, indicating nanoparticle formation.

-

After 30 minutes, remove the heat source and allow the mixture to cool to room temperature.

-

Add 200 mL of ethanol to the cooled mixture to precipitate the nanoparticles.

-

Separate the black precipitate using a strong magnet and discard the supernatant.

-

Wash the nanoparticles three times by re-dispersing them in 50 mL of heptane and precipitating with 50 mL of ethanol.

-

After the final wash, disperse the OA-SPIONs in a nonpolar solvent such as chloroform or hexane for storage.

-

Part 2: Functionalization with this compound (Ala-C16-SPIONs)

This ligand exchange protocol replaces the oleic acid coating with this compound. The process is driven by the mass action of the new ligand.

Materials:

-

OA-SPIONs dispersed in chloroform (10 mg/mL)

-

This compound

-

Chloroform

-

Ethanol

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Preparation of Ligand Solution:

-

Prepare a 50 mM solution of this compound in chloroform. Mild heating or sonication may be required to fully dissolve the ligand.

-

-

Ligand Exchange Reaction:

-

In a glass vial, add 5 mL of the OA-SPIONs dispersion (50 mg of nanoparticles).

-

Add 10 mL of the this compound solution. This represents a significant molar excess of the new ligand to drive the exchange reaction.

-

Seal the vial and place it in an ultrasonic bath at 40-50°C for 24 hours. The elevated temperature and sonication facilitate the displacement of the oleic acid.

-

-

Purification of Functionalized Nanoparticles:

-

After the reaction, precipitate the nanoparticles by adding 30 mL of ethanol.

-

Collect the precipitate using centrifugation at 8,000 rpm for 20 minutes.

-

Discard the supernatant, which contains the displaced oleic acid and excess this compound.

-

To ensure complete removal of unbound ligand, wash the nanoparticles three times. Each wash cycle consists of re-dispersing the pellet in 10 mL of chloroform, followed by precipitation with 20 mL of ethanol and centrifugation.

-

After the final wash, re-disperse the purified Ala-C16-SPIONs in 5 mL of chloroform or another suitable nonpolar solvent for characterization and storage.

-

Data Presentation

Successful functionalization is confirmed by changes in the physicochemical properties of the nanoparticles. The following tables summarize the expected quantitative data from characterization techniques.

Table 1: Particle Size and Polydispersity Index

| Sample | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| OA-SPIONs | 10.5 ± 1.5 | 25.3 ± 2.1 | 0.15 |

| Ala-C16-SPIONs | 10.6 ± 1.6 | 28.9 ± 2.5 | 0.18 |

Note: The core diameter is expected to remain unchanged. The hydrodynamic diameter may slightly increase due to the different ligand structure. A low PDI indicates a monodisperse sample.

Table 2: Surface Charge Analysis

| Sample | Solvent | Zeta Potential (mV) |

|---|---|---|

| OA-SPIONs | Chloroform | -15.8 ± 2.3 |

| Ala-C16-SPIONs | Chloroform | +5.2 ± 1.9 |

Note: The shift from a negative to a slightly positive or near-neutral zeta potential is indicative of the replacement of the acidic carboxylate group of oleic acid with the amine group of L-alanine.

Table 3: Key FTIR Vibrational Peaks

| Wavenumber (cm⁻¹) | Assignment | OA-SPIONs | Ala-C16-SPIONs |

|---|---|---|---|

| ~2920 & ~2850 | C-H stretching (alkyl chains) | Strong | Strong |

| ~1710 | C=O stretching (free carboxylic acid) | Weak/Absent | Weak/Absent |

| ~1530 & ~1440 | -COO⁻ symmetric & asymmetric stretching | Strong | Weak/Absent |

| ~1640 | Amide I (C=O stretching) | Absent | Present |

| ~1540 | Amide II (N-H bending) | Absent | Present |

| ~580 | Fe-O stretching (magnetite core) | Strong | Strong |

Note: The disappearance of the strong carboxylate peaks and the appearance of the Amide I and II bands are the primary indicators of a successful ligand exchange.[2]

Visualization

Diagrams created using Graphviz to illustrate workflows and relationships.

References

Application of L-Alanine in Asymmetric Synthesis: A Focus on Aldol Reactions

Note to the Reader: Extensive literature searches for the application of N-Hexadecyl-L-alanine in asymmetric synthesis did not yield any specific examples, protocols, or quantitative data. This suggests that this particular long-chain amino acid derivative is not commonly employed as a catalyst or ligand in this field. The following application notes and protocols are therefore based on the well-documented use of the parent amino acid, L-alanine , as a simple and effective organocatalyst in asymmetric synthesis.

Application Notes

L-alanine, one of the simplest chiral proteinogenic amino acids, has emerged as a cost-effective and environmentally benign organocatalyst for asymmetric carbon-carbon bond formation.[1] Its application is particularly notable in direct asymmetric aldol reactions, a fundamental transformation in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.

The catalytic activity of L-alanine in these reactions stems from its ability to form a chiral enamine intermediate with a donor ketone. This enamine then reacts with an acceptor aldehyde, and the chirality of the L-alanine molecule directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the aldol product. This process is a prime example of enamine catalysis, a cornerstone of organocatalysis.

The use of simple, acyclic amino acids like L-alanine offers several advantages, including commercial availability in both enantiomeric forms, low toxicity, and ease of handling.[1] These characteristics make them attractive alternatives to more complex and expensive metal-based catalysts or chiral ligands. Research in this area has demonstrated that L-alanine can catalyze the direct asymmetric intermolecular aldol reaction between various unmodified ketones and aldehydes with excellent stereocontrol, affording the corresponding aldol products in high yields and with very high enantiomeric excess.[1]

Quantitative Data Summary

The following table summarizes the performance of L-alanine as a catalyst in the direct asymmetric aldol reaction between different ketones and aldehydes, as reported in the literature.

| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 24 | 95 | >99 | [1] |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | 30 | DMSO | 48 | 98 | 98 | [1] |

| 3 | Acetone | 4-Chlorobenzaldehyde | 30 | DMSO | 48 | 92 | >99 | [1] |

| 4 | Acetone | 2-Naphthaldehyde | 30 | DMSO | 72 | 85 | >99 | [1] |

| 5 | Cyclohexanone | Benzaldehyde | 30 | DMSO | 72 | 80 | 96 | [1] |

Experimental Protocols

General Protocol for the L-Alanine-Catalyzed Direct Asymmetric Aldol Reaction:

This protocol is a generalized procedure based on the methodologies reported for L-alanine-catalyzed aldol reactions.[1]

Materials:

-

L-alanine (catalyst)

-

Ketone (e.g., acetone, cyclohexanone)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-